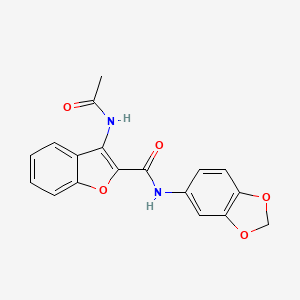

3-acetamido-N-(1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-acetamido-N-(1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide, also known as ABF, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. ABF is a benzofuran derivative that exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The process of synthesizing and characterizing derivatives of benzofuran and benzodioxol compounds involves multiple steps, including condensation, hydrolysis, and cyclocondensation reactions. These synthetic pathways are crucial for the development of compounds with potential biological activities. The characterization of these molecules is conducted through various spectroscopic methods such as IR, NMR, and mass spectrometry, ensuring their structural integrity and purity (Talupur, Satheesh, & Chandrasekhar, 2021).

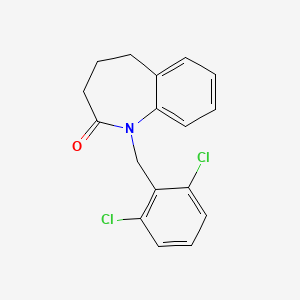

Antimicrobial Activity

Research on benzofuran derivatives has shown significant antimicrobial activity against a variety of bacterial and fungal species. These findings suggest the potential of these compounds as antimicrobial agents, with some showing promising results in inhibiting the growth of pathogenic microbes. The structure-activity relationship analysis aids in understanding how different substitutions on the benzofuran ring affect antimicrobial efficacy (Incerti et al., 2017).

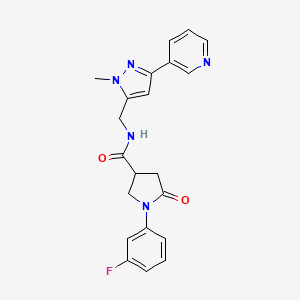

Anticonvulsant and Anti-inflammatory Applications

Benzofuran-acetamide scaffolds have been evaluated for their anticonvulsant and anti-inflammatory properties. These compounds have shown to exhibit significant activity in various models, indicating their potential as therapeutic agents for the treatment of convulsive and inflammatory disorders. The optimization of these molecules could lead to the development of new drugs with enhanced efficacy and safety profiles (Shakya et al., 2016).

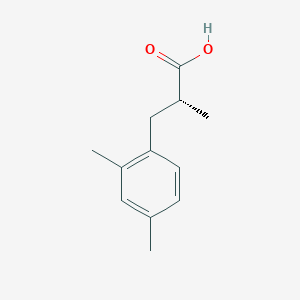

Enzymatic Applications and Chiral Synthesis

The discovery and application of enzymes for the synthesis of chiral compounds have opened new avenues in pharmaceutical research. Enzymes such as amidases have been utilized for the efficient preparation of enantiomerically pure compounds, which are valuable synthons for the enantiospecific synthesis of therapeutic agents. This approach highlights the significance of biocatalysis in the development of chirally pure drugs (Mishra et al., 2016).

Eigenschaften

IUPAC Name |

3-acetamido-N-(1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O5/c1-10(21)19-16-12-4-2-3-5-13(12)25-17(16)18(22)20-11-6-7-14-15(8-11)24-9-23-14/h2-8H,9H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYCNUXAVZUGES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401320691 |

Source

|

| Record name | 3-acetamido-N-(1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49677843 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

872612-81-2 |

Source

|

| Record name | 3-acetamido-N-(1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2809090.png)

![2,6-dichloro-N-{[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}benzamide](/img/structure/B2809102.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2809108.png)

![N-(3,5-difluorobenzyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2809111.png)